Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate
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Overview
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in various physiological processes, including heart rate regulation and neuronal excitability .
Preparation Methods
The synthesis of Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate involves several steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The compound exerts its effects by activating GIRK channels, which are key effectors in G protein-coupled receptor (GPCR) signaling pathways . These channels modulate cellular excitability by allowing potassium ions to flow into the cell, leading to hyperpolarization and reduced neuronal firing . The molecular targets of this compound include the GIRK1 and GIRK2 subunits, which are widely expressed in the brain and other tissues .
Comparison with Similar Compounds
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is unique due to its specific structure and ability to selectively activate GIRK channels . Similar compounds include:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also activate GIRK channels but have different structural features.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-(1,1-dioxothiolan-3-yl)-6-methyl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-9-13-14(16(20)23-2)11-4-3-5-12(11)17-15(13)19(18-9)10-6-7-24(21,22)8-10/h10H,3-8H2,1-2H3 |
InChI Key |
BXXIOEWJHWFJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(CCC3)C(=C12)C(=O)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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